Isomer-Specific Lipophilicity Difference: 3,4-Difluoro vs. 2,6-Difluoro Substitution Yields a 0.68 LogP Unit Reduction
The 3,4-difluorophenylmethyl substitution pattern on piperidin-3-amine (target compound) results in a computed LogP (XLogP3-AA) of 1.6 [1], compared to a vendor-reported LogP of 2.278 for the isomeric 1-[(2,6-difluorophenyl)methyl]piperidin-3-amine [2]. This represents a quantified difference of ΔLogP = -0.68, corresponding to an approximately 4.8-fold lower partition coefficient for the target compound [3]. The lower lipophilicity of the 3,4-isomer is mechanistically attributable to the para-fluorine's electron-withdrawing effect being partially offset by resonance donation, whereas the 2,6-di-ortho-fluorine pattern restricts conjugation and increases hydrophobicity.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine: LogP = 2.278 |
| Quantified Difference | ΔLogP = -0.68 (~4.8-fold lower partition coefficient for target) |
| Conditions | Target: PubChem XLogP3-AA computed value; Comparator: vendor-reported LogP from Enamine catalog [2] |
Why This Matters
A 0.68 LogP unit reduction predicts measurably higher aqueous solubility and lower non-specific protein binding, making the 3,4-isomer preferable for lead series where reducing logP is a design goal, particularly for CNS-penetrant candidates that require balanced lipophilicity.
- [1] PubChem. Compound Summary for CID 24904780, 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine. XLogP3-AA: 1.6. National Center for Biotechnology Information. Accessed May 6, 2026. View Source
- [2] ChemBase. 1-[(2,6-difluorophenyl)methyl]piperidin-3-amine (EN300-73878). logP: 2.278. Enamine LLC. Accessed May 6, 2026. View Source
- [3] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Classical relationship: ΔlogP ≈ 1 corresponds to ~10-fold partition coefficient difference). View Source
